molecular formula C16H16N2O4 B12403885 Desmedipham-d5

Desmedipham-d5

Cat. No.: B12403885
M. Wt: 305.34 g/mol
InChI Key: WZJZMXBKUWKXTQ-LOOCXSPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmedipham-d5 is a deuterated form of desmedipham, a selective post-emergence herbicide used to control broad-leaved weeds and grasses. It is a phenylcarbamate ester that is relatively non-toxic to mammals but moderately toxic to birds, aquatic organisms, honeybees, and earthworms . The deuterated form, this compound, is often used in scientific research to study the metabolism and environmental fate of desmedipham.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmedipham-d5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the desmedipham molecule. The synthesis typically starts with the preparation of deuterated aniline, which is then reacted with ethyl chloroformate to form the deuterated carbamate. This intermediate is further reacted with phenyl isocyanate to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Desmedipham-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desmedipham-d5 is used in various scientific research applications, including:

Mechanism of Action

Desmedipham-d5, like desmedipham, acts as a cholinesterase inhibitor. It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible and suppresses the action of acetylcholine esterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent disruption of normal nerve function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmedipham-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and understanding the environmental fate and metabolism of desmedipham. The deuterium atoms provide a distinct mass difference, allowing for precise analytical measurements .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

305.34 g/mol

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate

InChI

InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)/i3D,4D,5D,7D,8D

InChI Key

WZJZMXBKUWKXTQ-LOOCXSPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC=CC(=C2)NC(=O)OCC)[2H])[2H]

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.